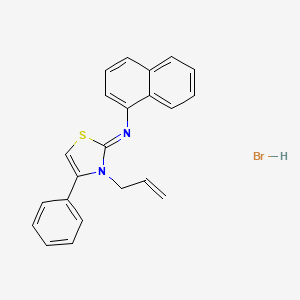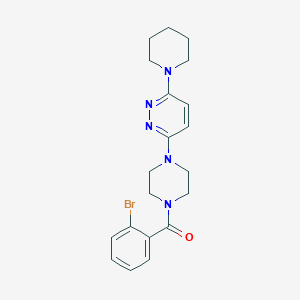
(2-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . The product is typically purified by crystallization and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . For example, the IR spectrum of a similar compound showed absorption bands due to stretching vibrations of the exocyclic C=C double bond, conjugated cyano groups, and primary amino group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a series of steps . For instance, the title compound in a related study was obtained via a four-step protocol .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often evaluated using various techniques . For instance, the yield of a similar compound was 88%, and it decomposed at 226–227°C .Applications De Recherche Scientifique
Synthesis of Derivative Compounds
- The compound serves as a precursor in the synthesis of various heterocyclic derivatives, demonstrating its versatility in chemical synthesis. For instance, it has been utilized in the preparation of pyridine derivatives, showcasing the importance of its structural framework in medicinal chemistry (Patel, Agravat, & Shaikh, 2011).
Antimicrobial Activity
- Derivatives synthesized from this compound have been evaluated for their antimicrobial properties, contributing to the search for new therapeutic agents against various strains of bacteria and fungi. This highlights its potential in the development of novel antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Analgesic and Antiparkinsonian Activities
- Studies have also explored the analgesic and antiparkinsonian activities of derivatives obtained from this compound. These findings suggest its relevance in the synthesis of compounds that could be further developed into drugs for managing pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Structural and Electronic Properties
- Research on the structural and electronic properties of related compounds provides insights into their interaction with biological targets. Understanding these properties is crucial for drug design and development, especially for compounds targeting specific receptors or enzymes (Georges et al., 1989).
Hydrogen-Bonding Patterns
- The hydrogen-bonding patterns of similar compounds have been characterized, offering valuable information on their potential intermolecular interactions in biological systems. This knowledge aids in predicting the bioavailability and stability of pharmaceutical compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Mécanisme D'action
Orientations Futures
The future directions for research on similar compounds often involve the design and synthesis of novel derivatives with improved biological activity . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Propriétés
IUPAC Name |
(2-bromophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O/c21-17-7-3-2-6-16(17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-4-1-5-11-24/h2-3,6-9H,1,4-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLCGBUXRFHMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-N-methyl-4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}formamido)but-2-enamide](/img/structure/B2598943.png)
![2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2598947.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2598949.png)

![1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2598952.png)
![Potassium;(2,2-difluorospiro[3.3]heptan-6-yl)-trifluoroboranuide](/img/structure/B2598953.png)
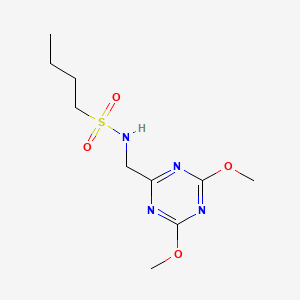
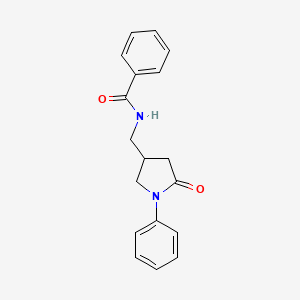
![5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2598957.png)
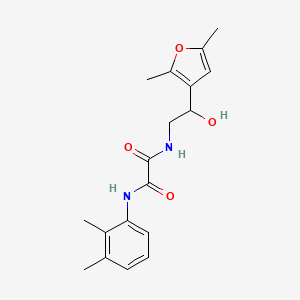
![Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2598961.png)
![2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598964.png)
